molecular formula C27H23FN4O4S B4062535 5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B4062535
M. Wt: 518.6 g/mol
InChI Key: NKNLGZBUXSMTOI-UHFFFAOYSA-N
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Description

5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C27H23FN4O4S and its molecular weight is 518.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.14240456 g/mol and the complexity rating of the compound is 977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications

Research on derivatives of 3-cyano-4,6-disubstituted pyridines, similar in structure to the compound , has shown that these compounds exhibit intense fluorescence. For instance, studies have found that certain 3-cyano-4,6-disubstituted pyridines display more intense fluorescence than common fluorescent compounds, suggesting their potential application in fluorescent materials and technologies (Matsui et al., 1992).

Crystal Structure and Chemical Synthesis

Research into the crystal structure of pyrazolo[3,4-b]pyridines, which share a similar structural motif with the target compound, provides valuable insights into the chemical behavior and potential applications of such compounds in material science and drug design (Quiroga et al., 1999).

Non-Linear Optical (NLO) Properties and Molecular Docking

Compounds with similar structural features have been investigated for their non-linear optical properties and potential anticancer activity. For example, water-mediated synthesis of certain cyano and amino-substituted pyridines has been explored, highlighting their NLO properties and interactions with biological targets, suggesting avenues for pharmaceutical applications (Jayarajan et al., 2019).

Kinase Inhibition for Therapeutic Applications

Substituted dihydropyridine-3-carboxamides, similar in function to the target compound, have been identified as potent inhibitors of the Met kinase superfamily. This research indicates potential therapeutic applications, particularly in cancer treatment (Schroeder et al., 2009).

Antimicrobial and Insecticidal Activities

Studies on pyridine derivatives have also explored their antimicrobial and insecticidal activities, providing a basis for developing new pesticides and antimicrobial agents. The bioassay results from these studies suggest that certain pyridine derivatives possess significant biological activity, potentially applicable in agriculture and public health (Bakhite et al., 2014).

Properties

IUPAC Name

5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-16-24(26(34)32-21-10-4-3-9-20(21)28)25(22-11-6-12-36-22)19(14-29)27(30-16)37-15-23(33)31-17-7-5-8-18(13-17)35-2/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNLGZBUXSMTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 3
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 4
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

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